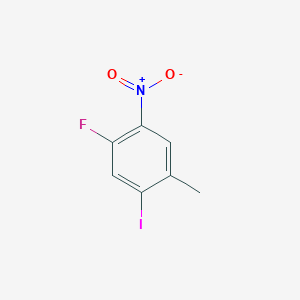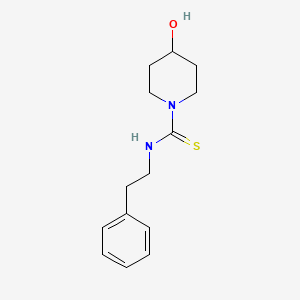
3-chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N,N’-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, trifluoromethyl, and carboximidamide groups, as well as two thienylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N’-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-chloropyridine and trifluoromethyl-substituted reagents.
Introduction of the Carboximidamide Group: This step often involves the reaction of the pyridine derivative with a suitable amidine reagent under controlled conditions.
Attachment of Thienylmethyl Groups: The final step involves the alkylation of the pyridine carboximidamide with 2-thienylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboximidamide group, potentially converting it to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones of the thienylmethyl groups.
Reduction: Amines derived from the carboximidamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development. Studies could focus on their interactions with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with specific molecular targets, leading to the modulation of biological pathways involved in diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-chloro-N,N’-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-5-(trifluoromethyl)-2-pyridinecarboximidamide: Lacks the thienylmethyl groups, potentially resulting in different chemical and biological properties.
N,N’-bis(2-thienylmethyl)-2-pyridinecarboximidamide: Lacks the chlorine and trifluoromethyl groups, which could affect its reactivity and applications.
Uniqueness
The combination of chlorine, trifluoromethyl, and thienylmethyl groups in 3-chloro-N,N’-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide makes it unique
Propriétés
IUPAC Name |
3-chloro-N,N'-bis(thiophen-2-ylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3S2/c18-14-7-11(17(19,20)21)8-22-15(14)16(23-9-12-3-1-5-25-12)24-10-13-4-2-6-26-13/h1-8H,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFUPLHMXBLERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=NCC2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-(Diethylamino)propyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2671148.png)




![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2671154.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/new.no-structure.jpg)
![4-(dimethylsulfamoyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2671158.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2671162.png)

![1-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2671168.png)

![3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2671171.png)
